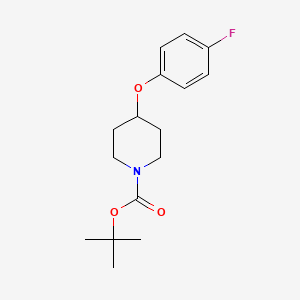

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSVJZNADORQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679413 | |

| Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-85-1 | |

| Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of neuropharmacology.

Core Chemical Identity and Physical Properties

This compound is a Boc-protected piperidine derivative featuring a 4-fluorophenoxy substituent at the 4-position of the piperidine ring. This structural motif is of significant interest in drug design due to the favorable pharmacokinetic and pharmacodynamic properties often imparted by the fluorophenyl group and the piperidine scaffold.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 333954-85-1 | [1] |

| Molecular Formula | C₁₆H₂₂FNO₃ | [1] |

| Molecular Weight | 295.35 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide is generated from tert-butyl 4-hydroxypiperidine-1-carboxylate, which then displaces a leaving group on an activated 4-fluorophenyl derivative.

A plausible and efficient synthetic pathway is outlined below. The causality behind the choice of reagents and conditions is rooted in maximizing yield and purity while ensuring reaction feasibility.

Diagram 1: Proposed Synthesis via Williamson Ether Synthesis

Sources

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Introduction: The Imperative for Unambiguous Characterization

This compound is a key heterocyclic building block in modern drug discovery. Its substituted piperidine core is a prevalent scaffold in a multitude of centrally active agents, while the tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, sequential synthesis steps. The 4-fluorophenoxy moiety can be critical for modulating pharmacokinetic properties or for specific receptor interactions.[1][2] Given its role as a critical intermediate, absolute certainty in its molecular structure is not merely an academic exercise; it is a prerequisite for reproducible downstream synthesis, valid biological screening results, and regulatory compliance.

Molecular Overview & Expected Properties

Before embarking on any analysis, a thorough understanding of the target molecule's constituent parts is essential. This informs the selection of analytical techniques and aids in the prediction and interpretation of the resulting data.

-

Chemical Structure:

-

Key Functional Groups:

-

Tert-butyloxycarbonyl (Boc) Group: A bulky carbamate protecting group.

-

Piperidine Ring: A saturated six-membered heterocycle.

-

Aryl Ether Linkage: Connects the piperidine and fluorophenyl rings.

-

Para-substituted Fluorophenyl Ring: An aromatic system with a fluorine atom.

-

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 333954-85-1 | [3] |

| Molecular Formula | C₁₆H₂₂FNO₃ | [3] |

| Molecular Weight | 295.35 g/mol |[3] |

The Orthogonal Analytical Strategy

A robust structure elucidation is never reliant on a single technique. We employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the mass, NMR defines the precise atomic connectivity, infrared spectroscopy identifies functional groups, and chromatography verifies the purity. This multi-faceted strategy ensures that the final structure is validated from several different physical and chemical perspectives.

Caption: Workflow for integrating 1D and 2D NMR data.

Predicted ¹H NMR Data Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.00 | t | 2H | Ar-H | Aromatic protons ortho to fluorine, showing coupling to F and the adjacent H. |

| ~ 6.90 | dd | 2H | Ar-H | Aromatic protons meta to fluorine. |

| ~ 4.55 | m | 1H | O-CH (piperidine) | The proton on the carbon bearing the ether oxygen (C4). Its chemical shift is significantly downfield due to the deshielding effect of the oxygen. |

| ~ 3.70 | m | 2H | N-CH₂ (piperidine, eq) | Equatorial protons on carbons adjacent to the nitrogen (C2, C6). |

| ~ 3.30 | m | 2H | N-CH₂ (piperidine, ax) | Axial protons on carbons adjacent to the nitrogen (C2, C6). Often partially overlapped with other signals. |

| ~ 2.00 | m | 2H | CH₂ (piperidine, eq) | Equatorial protons on C3 and C5. |

| ~ 1.80 | m | 2H | CH₂ (piperidine, ax) | Axial protons on C3 and C5. |

| 1.48 | s | 9H | t-Butyl | A sharp, strong singlet, highly characteristic of the Boc group's nine equivalent protons. |

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, the most critical absorbances are the strong carbonyl (C=O) stretch from the carbamate and the C-O stretches from the ether and carbamate functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 2975-2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine, t-Butyl) |

| ~ 1690 | Strong | C=O Stretch | Carbamate (Boc group) |

| 1510 | Strong | C=C Stretch | Aromatic Ring |

| ~ 1240 | Strong | C-O Stretch | Aryl Ether (Ar-O-C) |

| ~ 1160 | Strong | C-O Stretch | Carbamate (O-C=O) |

| ~ 1220 | Strong | C-F Stretch | Fluoroaromatic |

High-Performance Liquid Chromatography: Purity Assessment

Expertise & Causality: The structural data obtained from MS, NMR, and IR are only meaningful if the sample is pure. HPLC is the gold standard for assessing the purity of small organic molecules. We use a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. A single, sharp, and symmetrical peak indicates a high degree of purity, validating the sample used for the spectroscopic analyses.

Experimental Protocol: RP-HPLC

-

Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of ~1 mg/mL.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 220 nm.

-

Injection Volume: 10 µL.

-

Data Interpretation

The output chromatogram is plotted as UV absorbance versus retention time. For a pure compound, the result should be a single major peak with a purity level, calculated by area percent, of >98%. The absence of significant secondary peaks confirms that the spectra obtained from other methods correspond to the target compound and not a mixture.

Conclusion: A Unified Structural Verdict

The structure of this compound is rigorously confirmed by the convergence of data from four independent analytical techniques. High-resolution mass spectrometry validates the elemental composition and molecular weight (C₁₆H₂₂FNO₃, MW 295.35) and shows fragmentation patterns characteristic of the Boc group. [3]A full suite of 1D and 2D NMR experiments confirms the complete carbon-hydrogen framework, unambiguously assigning every proton and carbon, including the complex spin systems of the piperidine ring and the fluoro-aromatic moiety. FTIR spectroscopy provides a definitive fingerprint of the required functional groups, notably the carbamate carbonyl and aryl ether linkages. Finally, RP-HPLC analysis confirms the sample's high purity. This self-validating, orthogonal workflow leaves no ambiguity, providing the absolute structural certainty required for high-level research and drug development.

References

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Available at: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

NIH National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

Autechaux. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. Available at: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

-

NIH National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

-

NIH National Center for Biotechnology Information. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available at: [Link]

Sources

- 1. aussieresearchchem.com [aussieresearchchem.com]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 333954-85-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

An In-depth Technical Guide: Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

This guide serves as a definitive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will move beyond simple data recitation to provide a deep, field-proven perspective on its synthesis, characterization, and strategic application as a pivotal building block in modern pharmaceutical research.

Strategic Overview: The Value Proposition in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in drug discovery. Its value lies in the strategic combination of three key structural motifs:

-

The Piperidine Scaffold: A saturated heterocycle abundant in a vast array of FDA-approved drugs and natural alkaloids.[1] It provides a robust, three-dimensional framework that can be tailored to orient substituents in precise vectors, which is critical for achieving selective interactions with biological targets.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers reliable protection of the piperidine nitrogen. Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under acidic conditions (e.g., trifluoroacetic acid), makes it an ideal choice for multi-step synthetic campaigns. This allows for late-stage functionalization of the nitrogen, a common strategy in library synthesis and lead optimization.

-

The 4-(4-Fluorophenoxy) Moiety: This ether-linked substituent provides several advantages. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (logP), which directly impacts a drug candidate's pharmacokinetic profile.[2]

This molecule is, therefore, not merely an intermediate but a highly engineered starting point for creating novel chemical entities, particularly within the realm of Central Nervous System (CNS) drug development and other targeted therapies.[3]

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. All quantitative data has been consolidated for clarity and rapid reference.

| Property | Value | Source |

| Molecular Weight | 295.35 g/mol | [4] |

| Molecular Formula | C₁₆H₂₂FNO₃ | [4] |

| CAS Number | 333954-85-1 | [4] |

| Appearance | White to off-white solid | [3] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

| Storage Conditions | 2-8°C, sealed in dry environment | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCC(OC2=CC=C(F)C=C2)CC1 | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This pathway is reliable, scalable, and founded on well-understood reaction mechanisms. The causality behind each step is explained to ensure reproducibility and troubleshooting capability.

Retrosynthetic Analysis & Mechanistic Principle

The core C-O ether bond is logically formed between a nucleophilic phenoxide and an electrophilic piperidine. The retrosynthetic disconnection thus leads to two commercially available precursors: 4-fluorophenol and a suitable derivative of 4-hydroxypiperidine. To prevent unwanted side reactions at the piperidine nitrogen, it must be protected, making tert-butyl 4-hydroxypiperidine-1-carboxylate the ideal starting material. The reaction proceeds via an Sₙ2 mechanism, where a strong base is required to deprotonate the phenol, creating a potent nucleophile that attacks the electrophilic carbon of the piperidine ring (activated by a leaving group).

Recommended Experimental Protocol

Materials:

-

tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (or a similar activated precursor)

-

4-fluorophenol

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reactor Preparation: Under an inert atmosphere (Argon or Nitrogen), add 4-fluorophenol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.5 eq.) to the solution. Expertise Note: K₂CO₃ is a milder, safer base than NaH and is sufficient for this transformation. For more sterically hindered or less reactive substrates, NaH might be required.

-

Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-fluorophenoxide salt.

-

Nucleophilic Attack: Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture. Trustworthiness Note: Using a tosylate or mesylate derivative of 4-hydroxypiperidine provides an excellent leaving group, ensuring the reaction proceeds efficiently.

-

Reaction Monitoring: Heat the reaction to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).[5] The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

-

Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This step quenches the reaction and precipitates the crude product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts, and dry over anhydrous sodium sulfate.[6]

-

Purification: Concentrate the dried organic phase in vacuo. The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the final product as a white solid.

Synthesis Workflow Visualization

Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization for Quality Assurance

Self-validation is critical. The identity, structure, and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach is mandatory for any material intended for drug development.

Spectroscopic & Spectrometric Confirmation

-

¹H NMR (Proton NMR): This technique confirms the presence of all key proton environments. Expected signals include:

-

A singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

Multiplets in the aromatic region (~6.8-7.2 ppm) characteristic of the di-substituted fluorophenyl ring.

-

A series of multiplets in the upfield region (~1.5-4.0 ppm) corresponding to the non-equivalent protons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The analysis should show a prominent ion peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 296.35 or with a sodium adduct [M+Na]⁺.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This provides confirmation of key functional groups, such as the strong carbonyl (C=O) stretch of the carbamate (~1680-1700 cm⁻¹), and C-O ether stretches.[7]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[3]

-

Methodology: A reverse-phase C18 column is typically used with a gradient elution system of water (often with 0.1% formic acid or TFA) and acetonitrile.

-

Detection: UV detection at a wavelength of ~254 nm is appropriate for the aromatic ring.

-

Acceptance Criterion: For use as a drug discovery intermediate, purity should be ≥98% by peak area.

-

Quality Control Workflow Visualization

Sources

- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 2. chemimpex.com [chemimpex.com]

- 3. aussieresearchchem.com [aussieresearchchem.com]

- 4. 333954-85-1|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Tert-butyl4-[4-[(2-cyanoacetyl)amino]-2-fluorophenoxy]piperidine-1-carboxylate [synhet.com]

An In-depth Technical Guide to the IUPAC Nomenclature of tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Abstract

In the landscape of modern drug discovery and development, precision in chemical communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language for the unambiguous identification of chemical substances. This guide offers a detailed deconstruction of the IUPAC name for tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] This document will elucidate the systematic methodology behind its nomenclature, explore its structural components, and provide a plausible synthetic route, thereby serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Imperative of Unambiguous Nomenclature in Pharmaceutical Research

The structural complexity of pharmacologically active molecules necessitates a rigorous and systematic naming convention. The common name, while convenient, can often be ambiguous. The IUPAC system, however, provides a set of rules that, when applied correctly, yield a unique and descriptive name for any given chemical structure. This systematic name is not merely a label; it is a detailed descriptor of the molecule's architecture, encoding information about its parent structure, functional groups, and their relative positions. For a molecule like this compound, which features a heterocyclic core, an ester, and an ether functional group, a systematic approach to its nomenclature is essential for clear communication in research publications, patents, and regulatory submissions.[2][3]

Deconstructing the IUPAC Name: A Step-by-Step Analysis

The IUPAC name this compound can be systematically broken down to reveal the molecule's structure.

Identifying the Parent Heterocycle: Piperidine

The foundation of the name is piperidine . Piperidine is a saturated heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom.[4] According to IUPAC rules, the numbering of the piperidine ring begins at the heteroatom (nitrogen) as position 1.[5]

The Principal Functional Group: Carboxylate

The suffix of the name, -carboxylate , indicates the principal functional group is an ester derived from a carboxylic acid.[6][7][8][9] In this case, it is a derivative of piperidine-1-carboxylic acid, where the carboxylic acid group is attached to the nitrogen atom at position 1.

The Ester Alkyl Group: tert-Butyl

The first part of the name, tert-butyl , identifies the alkyl group attached to the oxygen of the ester functionality.[6][8] This signifies a tertiary butyl group, (CH₃)₃C-.

The Substituent at Position 4: 4-(4-Fluorophenoxy)

The name indicates a substituent at the 4th position of the piperidine ring. This substituent is 4-fluorophenoxy . This is an ether linkage where a 4-fluorophenyl group is connected to the piperidine ring via an oxygen atom.[10][11][12] The "phenoxy" part denotes a phenyl group attached to an oxygen atom, and "4-fluoro" specifies a fluorine atom at the para-position of the phenyl ring.

Assembling the Full IUPAC Name

Combining these components logically according to IUPAC rules gives the full name: This compound . The name clearly defines the piperidine core, the tert-butyl ester at the nitrogen, and the 4-fluorophenoxy substituent at the 4th carbon of the piperidine ring.

Molecular Structure and Numbering

The systematic name directly corresponds to a unique chemical structure. The diagram below illustrates the structure of this compound, with the atoms of the piperidine ring numbered according to IUPAC conventions.

Caption: Molecular structure and IUPAC numbering of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂FNO₃ | [13] |

| Molecular Weight | 295.35 g/mol | [13] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Sealed in dry, 2-8°C | [13] |

| SMILES | O=C(N1CCC(OC2=CC=C(F)C=C2)CC1)OC(C)(C)C | [13] |

| InChIKey | KBJPEEKMTGAFKO-UHFFFAOYSA-N | [14] |

Plausible Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process, a common strategy in the synthesis of complex piperidine derivatives.[15][16] A plausible and efficient route involves the protection of the piperidine nitrogen, followed by the introduction of the ether linkage.

Step-by-Step Experimental Protocol

-

Protection of 4-Hydroxypiperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) or sodium bicarbonate. This step selectively protects the nitrogen atom as a tert-butoxycarbonyl (Boc) group, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

-

Mitsunobu Reaction for Ether Synthesis: The resulting alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, is then subjected to a Mitsunobu reaction with 4-fluorophenol. This reaction is typically carried out using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent like THF. The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry if a chiral center is present, although in this achiral substrate, it serves as an efficient way to form the ether linkage under mild conditions.

-

Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove the phosphine oxide and reduced azodicarboxylate byproducts. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for this compound.

Conclusion

The systematic IUPAC nomenclature is an indispensable tool in the precise communication of chemical information. This guide has provided a comprehensive deconstruction of the IUPAC name this compound, demonstrating how each component of the name defines a specific structural feature of the molecule. For researchers and professionals in the field of drug development, a thorough understanding of these principles is not merely an academic exercise but a fundamental requirement for ensuring accuracy, reproducibility, and clarity in their scientific endeavors. The presented physicochemical data and synthetic strategy further enrich the understanding of this compound, providing a solid foundation for its potential applications in medicinal chemistry.

References

- International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Ethers. Retrieved January 24, 2026, from [Link]

- International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6).

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems [Video]. YouTube. [Link]

-

IUPAC. (n.d.). Blue Book P-5. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. [Link]

-

Vedantu. (n.d.). Ethers Nomenclature Made Easy: IUPAC Rules & Examples. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 18). IUPAC Nomenclature of Cyclic Ethers [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2018, April 18). What are the IUPAC names for singly- and doubly-protonated piperazine?. Retrieved January 24, 2026, from [Link]

-

Quora. (2020, April 23). What is the IUPAC name of ether?. Retrieved January 24, 2026, from [Link]

-

Confident Chemistry. (2022, February 1). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters [Video]. YouTube. [Link]

-

PubChem. (n.d.). N-tert-butyloxycarbonyl-4-(p-fluorophenoxymethyl)piperidine. Retrieved January 24, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 13. 333954-85-1|this compound|BLD Pharm [bldpharm.com]

- 14. N-tert-butyloxycarbonyl4-(p-fluorophenoxymethyl)piperidine | C17H24FNO3 | CID 15512457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 16. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical entity through detailed spectral interpretation, experimental protocols, and theoretical reasoning.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structure combines a piperidine ring, a common scaffold in drug molecules, with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenoxy moiety. The precise characterization of this compound is paramount for ensuring the purity and structural integrity of subsequent synthetic intermediates and final active pharmaceutical ingredients.

NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of the title compound, offering insights into chemical shifts, coupling constants, and peak assignments. By understanding the underlying principles that govern the spectral features of this molecule, researchers can confidently verify its structure and purity.

Chapter 1: Molecular Structure and Conformational Analysis

The chemical structure of this compound is presented below:

Key Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. In the case of the title compound, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.

-

Tert-butoxycarbonyl (Boc) Group: A common protecting group for amines, which influences the electronic environment of the piperidine ring.

-

4-Fluorophenoxy Group: An aromatic ring substituted with a fluorine atom, connected to the piperidine ring via an ether linkage at the 4-position. The electronegativity of the oxygen and fluorine atoms, along with the aromatic ring current, significantly impacts the chemical shifts of nearby protons and carbons.

The substituent at the 4-position of the piperidine ring can exist in either an axial or equatorial position. Due to steric considerations, the bulkier 4-fluorophenoxy group is expected to predominantly occupy the equatorial position in the chair conformation.

Chapter 2: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0 to 10 ppm is typically sufficient for most organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate all signals.

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of structurally similar compounds, the following ¹H NMR spectral data are predicted for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.95 | t, J ≈ 8.8 Hz | 2H | H-Ar (ortho to F) |

| ~ 6.85 | dd, J ≈ 8.8, 4.4 Hz | 2H | H-Ar (ortho to O) |

| ~ 4.40 | m | 1H | H-4 (piperidine) |

| ~ 3.70 | m | 2H | H-2eq, H-6eq (piperidine) |

| ~ 3.20 | m | 2H | H-2ax, H-6ax (piperidine) |

| ~ 2.00 | m | 2H | H-3eq, H-5eq (piperidine) |

| ~ 1.80 | m | 2H | H-3ax, H-5ax (piperidine) |

| 1.47 | s | 9H | H-Boc |

In-depth Discussion:

-

Aromatic Region (δ 6.8-7.0 ppm): The 4-fluorophenyl group gives rise to two signals in the aromatic region. The protons ortho to the fluorine atom are expected to appear as a triplet due to coupling with the fluorine and the adjacent aromatic proton. The protons ortho to the oxygen atom are predicted to be a doublet of doublets due to coupling with the adjacent aromatic proton and a smaller coupling to the fluorine.

-

Piperidine Ring Protons (δ 1.8-4.4 ppm):

-

The proton at the 4-position (H-4), being attached to the carbon bearing the electronegative oxygen atom, is shifted downfield to around 4.40 ppm.

-

The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are also shifted downfield due to the inductive effect of the nitrogen and the carbamate group. The equatorial protons are typically found at a slightly lower field than the axial protons.

-

The protons at the 3 and 5-positions (H-3 and H-5) are the most upfield of the piperidine ring protons. Again, the equatorial protons are expected to be at a slightly lower field than their axial counterparts.

-

-

Tert-butyl Group (δ 1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm.

Chapter 3: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum should be recorded on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is standard for ¹³C NMR.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and referencing (the CDCl₃ solvent peak at δ 77.16 ppm can be used).

Predicted ¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 (d, ¹JCF ≈ 240 Hz) | C-Ar (C-F) |

| ~ 154.9 | C=O (Boc) |

| ~ 154.0 (d, ⁴JCF ≈ 2 Hz) | C-Ar (C-O) |

| ~ 118.0 (d, ³JCF ≈ 8 Hz) | C-Ar (CH ortho to O) |

| ~ 115.8 (d, ²JCF ≈ 23 Hz) | C-Ar (CH ortho to F) |

| ~ 79.5 | C(CH₃)₃ (Boc) |

| ~ 72.0 | C-4 (piperidine) |

| ~ 41.0 | C-2, C-6 (piperidine) |

| ~ 31.0 | C-3, C-5 (piperidine) |

| 28.4 | C(CH₃)₃ (Boc) |

In-depth Discussion:

-

Aromatic Carbons (δ 115-158 ppm): The carbons of the 4-fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of around 240 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond couplings.

-

Carbonyl Carbon (δ ~154.9 ppm): The carbonyl carbon of the Boc group is expected to be significantly downfield.

-

Piperidine Ring Carbons (δ 31-72 ppm):

-

The carbon at the 4-position, attached to the oxygen, will be the most downfield of the piperidine carbons.

-

The carbons adjacent to the nitrogen (C-2 and C-6) will be next, followed by the carbons at the 3 and 5-positions.

-

-

Tert-butyl Carbons (δ 28.4 and ~79.5 ppm): The quaternary carbon of the Boc group appears around 79.5 ppm, while the three equivalent methyl carbons give a signal at approximately 28.4 ppm.

Chapter 4: Visualization of Experimental Workflow

The logical flow of NMR analysis is critical for systematic and accurate structure elucidation.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can effectively use NMR spectroscopy to confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols serve as a reliable starting point for acquiring high-quality NMR data, ensuring confidence in experimental results.

References

-

General NMR Principles

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.

-

URL: [Link]

-

NMR Data of Similar Compounds

- Title: Spectral D

- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.

-

URL: [Link]

-

¹³C NMR of Piperidine Derivatives

- Title: Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine

- Source: Journal of the American Chemical Society

-

URL: [Link]

-

Fluorine NMR Spectroscopy

- Title: 19F NMR Spectroscopy

- Source: Chem LibreTexts

-

URL: [Link]

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, purity assessment, and metabolic studies. We will delve into the principles of ionization, fragmentation pathways, and the practical aspects of acquiring and interpreting mass spectra for this class of compounds.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active molecules. Its structure combines a piperidine core, a common scaffold in pharmaceuticals, with a fluorophenoxy moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is instrumental in synthetic strategies, masking the reactivity of the piperidine nitrogen until its removal is desired.

Mass spectrometry is an indispensable tool for the characterization of such molecules. It provides precise mass measurements, which confirm the molecular formula, and detailed fragmentation patterns that offer a wealth of structural information. This guide will focus primarily on Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, thermally labile molecules like our target compound.

Foundational Principles: Ionization and Instrumentation

Electrospray ionization is the method of choice for analyzing this compound due to its ability to generate intact molecular ions with minimal in-source fragmentation. The basic nitrogen of the piperidine ring readily accepts a proton, leading to the formation of a protonated molecule, [M+H]⁺.

Typical Instrument Configuration:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is recommended to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

-

Fragmentation Technique: Collision-Induced Dissociation (CID) is employed in tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the precursor ion and elucidate its structure.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the analysis of this compound by LC-MS.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Value | Rationale |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for this moderately polar compound. |

| Mobile Phase A | 0.1% Formic acid in Water | Promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B. | To ensure good separation from any impurities and optimal elution of the analyte. |

| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 30-40 °C | Ensures reproducible retention times. |

| Injection Volume | 1-5 µL | To avoid overloading the column and the mass spectrometer. |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Value | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic piperidine nitrogen is readily protonated. |

| Capillary Voltage | 3.0-4.0 kV | Optimizes the electrospray process. |

| Source Temperature | 120-150 °C | Assists in desolvation of the ESI droplets. |

| Desolvation Gas Flow | 600-800 L/hr | Aids in solvent evaporation. |

| Desolvation Temperature | 350-450 °C | Completes the desolvation process. |

| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ ion (expected at m/z 310.17). |

| MS/MS Precursor Ion | m/z 310.17 | The protonated molecule to be fragmented. |

| Collision Energy | 10-40 eV (Ramp) | A range of collision energies is used to generate a comprehensive fragmentation spectrum. |

Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion:

The molecular formula of this compound is C₁₆H₂₂FNO₃. Its monoisotopic mass is 309.1584 Da. In positive ion ESI, the compound will be observed as its protonated form, [M+H]⁺, with an expected m/z of 310.1657 .

Predicted Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion of this compound is expected to be dominated by the lability of the Boc protecting group. The following is a proposed fragmentation pathway based on established principles for Boc-protected amines and piperidine derivatives.[1][2]

Figure 1. Proposed ESI-MS/MS fragmentation pathway.

Explanation of Key Fragmentation Steps:

-

Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of a Boc group is the neutral loss of isobutylene (m/z 56.06) from the protonated molecule.[1] This occurs via a six-membered ring transition state, resulting in a carbamic acid intermediate. This is often the most intense fragment ion observed.

-

Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (m/z 43.99) to yield the deprotected, protonated piperidine derivative.[1]

-

Cleavage of the Ether Bond: Subsequent fragmentation can involve the cleavage of the ether linkage, leading to the loss of fluorophenol (m/z 112.04) and the formation of a piperidinyl cation.

-

Piperidine Ring Fragmentation: Further fragmentation of the piperidine ring itself can occur, often through α-cleavage adjacent to the nitrogen atom, although this is typically more prevalent in electron ionization (EI) mass spectrometry.[2]

Summary of Expected Fragment Ions:

| m/z (Theoretical) | Proposed Structure / Loss |

| 310.17 | [M+H]⁺ |

| 254.10 | [M+H - C₄H₈]⁺ |

| 210.11 | [M+H - C₄H₈ - CO₂]⁺ |

| 113.04 | [Fluorophenoxy]⁺ or related fragment |

| 84.08 | Piperidinyl cation fragment |

Conclusion: A Powerful Analytical Approach

The mass spectrometric analysis of this compound, particularly using ESI-Q-TOF or ESI-Orbitrap instrumentation, provides a robust and reliable method for its identification and structural characterization. By understanding the characteristic fragmentation patterns, especially the facile loss of the Boc group, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the development of novel therapeutics.

References

-

Wang, M., Wang, W., & Q, A. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

-

Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning significance of the tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate scaffold in contemporary drug discovery. We will explore its synthetic accessibility, diverse biological activities with a focus on monoamine transporter inhibition, and the methodologies employed to characterize its derivatives. This document is intended to serve as a practical and in-depth resource, empowering researchers to leverage this versatile chemical entity in their own discovery programs.

The Strategic Value of the 4-(4-Fluorophenoxy)piperidine Core

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Its conformational flexibility and the capacity for substitution at various points on the ring allow for the fine-tuning of pharmacological properties. The introduction of a 4-phenoxy moiety, particularly one bearing a fluorine atom, offers several strategic advantages:

-

Metabolic Stability: The fluorine atom can block potential sites of metabolism on the phenyl ring, enhancing the pharmacokinetic profile of the molecule.

-

Target Engagement: The electronegativity and size of the fluorine atom can modulate key interactions with biological targets, influencing binding affinity and selectivity.

-

Blood-Brain Barrier Permeation: The overall lipophilicity and polarity of the scaffold can be tailored to optimize penetration into the central nervous system, a critical factor for neuropsychiatric drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the core scaffold an ideal intermediate for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through well-established synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a substituted phenol.

General Synthetic Protocol:

A general and adaptable synthetic scheme is presented below, providing a foundation for the creation of a diverse library of derivatives.

Scheme 1: General Synthesis of this compound Derivatives

Caption: General synthetic route for Tert-butyl 4-(aryloxy)piperidine-1-carboxylate derivatives.

Step-by-Step Methodology:

-

Boc Protection of 4-Hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Etherification: The resulting tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted to the desired ether via several methods:

-

Mitsunobu Reaction: This method involves reacting the alcohol with the desired phenol (e.g., 4-fluorophenol or other substituted phenols) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).

-

Williamson Ether Synthesis: This two-step approach involves first converting the alcohol to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with the sodium or potassium salt of the desired phenol in a nucleophilic substitution reaction.

-

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Biological Activity: A Focus on Monoamine Transporter Inhibition

Derivatives of the this compound scaffold have shown significant promise as inhibitors of monoamine transporters, particularly the serotonin transporter (SERT). Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants.

In Vitro Evaluation of SERT Inhibition

The affinity of novel compounds for the serotonin transporter is a critical initial assessment. This is typically determined through radioligand binding assays.

Protocol: SERT Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: A commonly used radioligand is [³H]-Citalopram or [³H]-Paroxetine.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A hypothetical structure-activity relationship for a series of this compound derivatives is presented in the table below. This data is illustrative and serves to demonstrate how SAR can be systematically explored.

| Compound | R¹ | R² | SERT Ki (nM) |

| 1a | H | H | 150 |

| 1b | 4-F | H | 25 |

| 1c | 4-Cl | H | 30 |

| 1d | 4-CH₃ | H | 80 |

| 1e | 2,4-diF | H | 15 |

| 1f | 4-F | 2-CH₃ | 45 |

Table 1: Illustrative Structure-Activity Relationship of Tert-butyl 4-(4-aryloxy)piperidine-1-carboxylate Derivatives for SERT Inhibition.

Selectivity Profiling

To assess the selectivity of these compounds, similar binding assays should be performed for other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). High selectivity for SERT over DAT and NET is a desirable characteristic for developing SSRIs with a favorable side-effect profile.

In Vivo Evaluation of Antidepressant-like Activity

Promising compounds identified from in vitro screening are advanced to in vivo models to assess their potential therapeutic efficacy. The forced swim test in rodents is a widely used behavioral assay to screen for antidepressant-like activity.

Protocol: Forced Swim Test (Mouse)

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session: Place each mouse individually into the swim cylinder for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Caption: Workflow for the mouse forced swim test.

Future Directions and Therapeutic Potential

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Beyond its application in developing SERT inhibitors for depression and anxiety, derivatives of this core structure may exhibit activity at other CNS targets. The systematic exploration of substitutions on both the phenoxy and piperidine rings, guided by robust in vitro and in vivo assays, will undoubtedly lead to the identification of new chemical entities with significant therapeutic potential for a range of neurological and psychiatric disorders.

References

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. T&J Chemical. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]

-

In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. Available at: [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC - NIH. Available at: [Link]

-

Mouse Forced Swim Test. JoVE. Available at: [Link]

-

Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed Central. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Available at: [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

- 4-Phenylpiperidine compounds. Google Patents.

-

Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. National Library of Medicine. Available at: [Link]

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

-

The conformational preferences of fluorinated piperidine derivatives.... ResearchGate. Available at: [Link]

-

Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. Available at: [Link]

-

Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. ResearchGate. Available at: [Link]

-

The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. ScienceDirect. Available at: [Link]

- Serotonin Transporter (SERT) Inhibitors for the Treatment of Depression and Anxiety. Google Patents.

-

Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

-

First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. Available at: [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]

- Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity. Google Patents.

-

Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. PubMed Central. Available at: [Link]

Sources

A-Technical-Guide-to-the-Safe-Handling-of-Tert-butyl-4-(4-fluorophenoxy)piperidine-1-carboxylate

An In-depth Guide for Laboratory Professionals

Abstract

This document provides a comprehensive technical overview of the safety and handling protocols for tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. As a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data on the compound and its structural analogs to provide actionable insights for researchers, scientists, and drug development professionals. It covers hazard identification, exposure controls, handling and storage procedures, and emergency response, grounded in established chemical safety principles.

Introduction and Compound Profile

This compound is a Boc-protected piperidine derivative. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and the introduction of a fluorophenoxy group can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. While specific toxicological data for this exact compound is limited, the safety profile can be inferred from data on structurally related fluorinated and Boc-protected piperidine compounds. This guide adopts a cautious approach, treating the compound with the respect due to a novel chemical entity whose properties are not fully characterized.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₂₂FNO₃ |

| Molecular Weight | 295.35 g/mol |

| Appearance | White to off-white solid (typical for related compounds) |

| Storage Temperature | Room temperature; cool, dry place recommended |

Note: Properties are based on typical data for similar compounds and may vary.

Hazard Identification and Risk Assessment

While a specific GHS classification for this compound is not universally established, analysis of safety data sheets for analogous compounds provides a strong basis for hazard assessment.

Anticipated Hazards:

-

Acute Oral Toxicity: Structurally similar compounds are classified as harmful if swallowed.[1][2][3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The causality for these hazards lies in the chemical reactivity of the piperidine ring and the potential for the fluorophenoxy group to interfere with biological processes upon exposure. The Boc-protecting group is generally stable but can be cleaved under acidic conditions, liberating the more reactive free piperidine.

Caption: Risk Assessment Workflow for Chemical Handling.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to mitigate the identified risks. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound, especially in powdered form or when heated, is a certified chemical fume hood . This is critical to prevent inhalation of dust or vapors.[1] The fume hood should have adequate airflow and be located in an area with minimal cross-drafts. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |

| Hand | Nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation.[2] Always check for tears and breakthrough times. |

| Body | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required if handled in a fume hood. | If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Handling

-

Work Area: All manipulations of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.[1]

-

Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling, even if gloves were worn.[2]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. A spatula should be used, and the container should be tapped gently rather than shaken.

-

Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][5]

-

Location: Store in a designated chemical storage cabinet, segregated from incompatible materials. The storage area should be protected from direct sunlight and heat sources.[4][5]

Emergency Procedures

A clear and practiced emergency plan is crucial for responding effectively to accidents.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][8]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]

Spill Response

The response to a spill depends on its size and location.

Sources

- 1. fishersci.com [fishersci.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. americanbio.com [americanbio.com]

- 6. pipharm.com [pipharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

Protocol for the Synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate: A Key Pharmaceutical Building Block

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a valuable intermediate for drug discovery programs. The synthesis is achieved via a Williamson ether synthesis, a robust and scalable method for forming aryl ethers.[4][5] We will delve into the mechanistic rationale behind reagent selection and procedural steps, offer a comprehensive, step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible, high-yield synthesis. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this important building block.

Introduction and Scientific Rationale

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The structure combines three key features:

-

The Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen, preventing its unwanted reactivity as a nucleophile or base during the ether formation step.[6] Its removal under acidic conditions is typically clean and high-yielding.[7]

-

The Aryl Ether Linkage: The ether bond connects the piperidine core to a substituted aromatic ring, a common motif in pharmacologically active compounds.

-

The 4-Fluorophenyl Group: The fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets through hydrogen bonding or other electronic interactions.

The chosen synthetic route is the Williamson ether synthesis , a classic SN2 reaction. This method involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. In this specific application, we deprotonate the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a potent nucleophile that subsequently attacks an activated aryl fluoride, or more commonly, is coupled with 4-fluorophenol.

Mechanism Spotlight: The Williamson Ether Synthesis

The reaction proceeds via a two-step SN2 mechanism:

-

Deprotonation: A strong, non-nucleophilic base is required to quantitatively deprotonate the secondary alcohol of the piperidine starting material. Sodium hydride (NaH) is an excellent choice for this purpose. It is a powerful base that irreversibly deprotonates the alcohol, generating a sodium alkoxide and hydrogen gas (H₂), which evolves from the reaction, driving this step to completion.

-

Nucleophilic Attack: The resulting alkoxide is a potent nucleophile. It attacks the electron-deficient carbon of the C-F bond in 4-fluorophenol (often facilitated by the use of a base to deprotonate the phenol first, or in this case, direct coupling with 4-fluorophenol where the piperidinol is the primary nucleophile). The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which can solvate the sodium cation without solvating the alkoxide nucleophile, thereby maximizing its reactivity.[5]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Leveraging Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate as a Core Scaffold

An Application Guide for CNS Drug Discovery:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its structural rigidity and synthetic tractability make it an ideal starting point for developing ligands with high affinity and selectivity for various CNS targets. This guide focuses on a key building block, Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate , detailing its synthesis, strategic importance, and application in the discovery of novel CNS therapeutics. We provide an in-depth exploration of its use in developing monoamine reuptake inhibitors, exemplified by the clinical candidate centanafadine, and touch upon its utility for other target classes like dopamine receptors. This document furnishes researchers with both the strategic rationale and detailed, field-tested protocols for leveraging this versatile scaffold in their drug discovery programs.

The Strategic Value of the 4-(4-Fluorophenoxy)piperidine Scaffold

The piperidine ring is a foundational component in numerous FDA-approved CNS drugs due to its favorable physicochemical properties, including its basic nitrogen atom which is often protonated at physiological pH, aiding in solubility and interactions with biological targets.[1] The incorporation of a 4-aryloxy substituent, specifically the 4-fluorophenoxy group, offers several distinct advantages for the medicinal chemist:

-

Metabolic Stability: The fluorine atom at the para-position of the phenyl ring is a bioisostere for a hydrogen atom but is resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly enhance the pharmacokinetic profile of a drug candidate by preventing the formation of inactive or reactive metabolites.

-